

# The Effects of Berberine Ursodeoxycholate on Glucose Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Berberine Ursodeoxycholate (BBR-UDCA), also known as HTD1801, is a novel ionic salt combining berberine (BBR) and ursodeoxycholic acid (UDCA). This first-in-class gut-liver anti-inflammatory metabolic modulator is under investigation for its potential to treat type 2 diabetes (T2D) and other metabolic disorders.[1][2] BBR, a plant alkaloid, has a history of use in traditional medicine for its metabolic, antimicrobial, and anti-inflammatory properties.[3][4] UDCA is a bile acid derivative known for its hepatoprotective effects.[5] The combination into a single molecular entity, HTD1801, is designed to leverage the synergistic actions of both components on the gut-liver axis to simultaneously modulate glucose and lipid metabolism.[3] [5] This technical guide provides an in-depth overview of the effects of BBR-UDCA on glucose metabolism, summarizing key preclinical and clinical findings, detailing experimental methodologies, and illustrating the underlying signaling pathways.

#### **Core Mechanisms of Action**

The therapeutic effects of BBR-UDCA on glucose metabolism are attributed to the complementary and potentially synergistic actions of its constituent molecules, berberine and ursodeoxycholic acid. These actions primarily target key regulatory pathways in the liver, muscle, and gut.



## Berberine's Contribution: AMPK Activation and Mitochondrial Inhibition

Berberine's primary mechanism for improving glucose metabolism is through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[5][6] The activation of AMPK by berberine is thought to be a consequence of the inhibition of mitochondrial respiratory chain complex I.[7] This inhibition leads to a decrease in ATP synthesis and a corresponding increase in the AMP/ATP ratio, which allosterically activates AMPK.[7]

Activated AMPK then initiates a cascade of downstream effects that collectively improve glucose control:

- Inhibition of Hepatic Gluconeogenesis: AMPK phosphorylates and inactivates key enzymes involved in glucose production in the liver, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[8] This leads to a reduction in hepatic glucose output, a major contributor to hyperglycemia in type 2 diabetes.
- Stimulation of Glucose Uptake: AMPK promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane in muscle and adipose tissues, thereby increasing glucose uptake from the bloodstream.[6]
- Modulation of Gut Microbiota and GLP-1 Secretion: Berberine has been shown to modulate
  the composition of the gut microbiota, leading to an increase in short-chain fatty acid
  (SCFA)-producing bacteria.[9][10][11] These SCFAs can, in turn, stimulate the secretion of
  glucagon-like peptide-1 (GLP-1) from intestinal L-cells.[12] GLP-1 is an incretin hormone that
  enhances glucose-dependent insulin secretion, suppresses glucagon release, and slows
  gastric emptying.[13][14][15]

## Ursodeoxycholic Acid's Role: FXR Antagonism and Bile Acid Modulation

Ursodeoxycholic acid contributes to the metabolic benefits of BBR-UDCA through its influence on bile acid signaling, primarily via the farnesoid X receptor (FXR). UDCA is considered a weak FXR antagonist.[16] By antagonizing FXR in the intestine, UDCA can lead to:



- Increased Bile Acid Synthesis: FXR activation in the gut normally leads to the production of fibroblast growth factor 19 (FGF19), which signals to the liver to suppress bile acid synthesis.
   By antagonizing FXR, UDCA can reduce FGF19 signaling, leading to an increase in the synthesis of bile acids from cholesterol in the liver. This can contribute to improved lipid metabolism.
- Alterations in the Bile Acid Pool: UDCA administration can alter the composition of the circulating bile acid pool, which can have downstream effects on various metabolic pathways.

### **Synergistic Effects of Berberine Ursodeoxycholate**

The formulation of berberine and ursodeoxycholic acid as an ionic salt in HTD1801 is suggested to enhance the therapeutic effects of the individual components. Preclinical studies on HTD1801 in a hamster model of non-alcoholic fatty liver disease (NAFLD) demonstrated superior efficacy in improving liver biochemistry and histology compared to BBR or UDCA administered alone.[3] This suggests that the unique physicochemical properties of the salt may improve the dissolution, absorption, and/or bioavailability of its active moieties, leading to a synergistic therapeutic effect.[3]

### **Quantitative Data Summary**

The following tables summarize the key quantitative findings from preclinical and clinical studies on BBR-UDCA and its components.

## Table 1: Preclinical In Vitro and In Vivo Data for Berberine



| Parameter                                  | Model                         | Treatment                | Result                     | Citation(s) |
|--------------------------------------------|-------------------------------|--------------------------|----------------------------|-------------|
| Glucose<br>Consumption                     | HepG2 cells                   | 5-20 μmol/L<br>Berberine | 72.9% - 113.7%<br>increase | [7]         |
| C2C12 myotubes                             | 20 μmol/L<br>Berberine        | 74.0% increase           | [7]                        |             |
| AMPK<br>Phosphorylation                    | HepG2 cells                   | 20 μmol/L<br>Berberine   | 2.0-fold increase          | [17]        |
| C2C12 myotubes                             | 20 μmol/L<br>Berberine        | 2.4-fold increase [17]   |                            |             |
| ACC<br>Phosphorylation                     | HepG2 cells                   | 20 μmol/L<br>Berberine   | 2.8-fold increase          | [17]        |
| C2C12 myotubes                             | 20 μmol/L<br>Berberine        | 2.8-fold increase        | [17]                       |             |
| Fasting Insulin                            | Dietary obese rats            | Berberine (5<br>weeks)   | 46% decrease               | [7]         |
| HOMA-IR                                    | Dietary obese rats            | Berberine (5<br>weeks)   | 48% decrease               | [7]         |
| GLP-2 Level<br>(Fasting)                   | Zucker Diabetic<br>Fatty Rats | Berberine                | Partial restoration        | [13]        |
| GLP-2 Secretion<br>(Glutamine-<br>induced) | Zucker Diabetic<br>Fatty Rats | Berberine Enhanced       |                            | [13]        |
| Fasting Blood<br>Glucose                   | Zucker Diabetic<br>Fatty Rats | Berberine                | Significant reduction      | [13]        |
| Plasma<br>Glucagon                         | Zucker Diabetic<br>Fatty Rats | Berberine                | Significant reduction      | [13]        |

# Table 2: Clinical Trial Data for Berberine Ursodeoxycholate (HTD1801)



| Parameter                                         | Study<br>Population              | Treatment<br>Groups | Duration | Key<br>Findings | Citation(s) |
|---------------------------------------------------|----------------------------------|---------------------|----------|-----------------|-------------|
| HbA1c<br>Change from<br>Baseline                  | Patients with T2D                | Placebo             | 12 weeks | -0.3%           | [5][18]     |
| 500 mg<br>HTD1801<br>BID                          | -0.7%<br>(p=0.04 vs<br>placebo)  | [5][18]             |          |                 |             |
| 1000 mg<br>HTD1801<br>BID                         | -1.0%<br>(p<0.001 vs<br>placebo) | [5][18]             | _        |                 |             |
| Fasting Plasma Glucose (FPG) Change from Baseline | Patients with<br>T2D             | Placebo             | 12 weeks | +0.3 mg/dL      | [5][18]     |
| 500 mg<br>HTD1801<br>BID                          | -13.0 mg/dL                      | [5][18]             |          |                 |             |
| 1000 mg<br>HTD1801<br>BID                         | -18.4 mg/dL                      | [5][18]             |          |                 |             |
| Patients Achieving HbA1c <7.0%                    | Patients with T2D                | Placebo             | 12 weeks | 15.2%           | [18]        |
| 1000 mg<br>HTD1801<br>BID                         | 55.9%                            | [18]                |          |                 |             |
| Liver Fat<br>Content                              | Patients with presumed           | Placebo             | 18 weeks | -2.0%           | [19]        |



| (Absolute<br>Change)      | NASH and<br>T2D                  |      |
|---------------------------|----------------------------------|------|
| 1000 mg<br>HTD1801<br>BID | -4.8%<br>(p=0.011 vs<br>placebo) | [19] |

### **Experimental Protocols**

This section details the methodologies for key experiments cited in the investigation of **Berberine Ursodeoxycholate** and its components.

### **AMPK Activation Assay (Western Blot)**

This protocol is used to determine the phosphorylation status of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC), as a measure of AMPK activation.

- Cell Culture and Treatment: HepG2 (human liver cancer cell line) or C2C12 (mouse myoblast cell line) cells are cultured to approximately 80% confluency. Cells are then treated with various concentrations of berberine, BBR-UDCA, or a vehicle control for a specified duration (e.g., 24 hours).[17]
- Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
- Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.
- SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubated with primary antibodies specific for phosphorylated AMPK (p-AMPK), total AMPK, phosphorylated ACC (p-ACC), and total ACC. A loading control antibody (e.g., β-actin or GAPDH) is also used.



- Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- Quantification: The intensity of the protein bands is quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.

#### In Vitro GLP-1 Secretion Assay

This assay measures the ability of a compound to stimulate the secretion of GLP-1 from an enteroendocrine cell line.

- Cell Culture: NCI-H716 or STC-1 cells, which are known to secrete GLP-1, are cultured in an appropriate medium.[20][21]
- Cell Stimulation: Cells are washed and then incubated with a buffer containing various concentrations of the test compound (e.g., berberine, BBR-UDCA) for a specified time (e.g., 2 hours).[20] A vehicle control is also included.
- Supernatant Collection: After the incubation period, the cell culture supernatant is collected.
- GLP-1 Measurement: The concentration of GLP-1 in the supernatant is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.[20]
- Data Normalization: The amount of secreted GLP-1 can be normalized to the total protein content of the cells in each well.

#### **Gut Microbiota Analysis (16S rRNA Gene Sequencing)**

This protocol is used to assess changes in the composition of the gut microbiota in response to treatment.

- Sample Collection: Fecal samples are collected from animal models (e.g., rats or mice)
   before and after treatment with BBR-UDCA or a placebo.[14]
- DNA Extraction: Total genomic DNA is extracted from the fecal samples using a commercially available DNA isolation kit.



- PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified from the extracted DNA using specific primers.
- Library Preparation and Sequencing: The PCR products are purified, and sequencing libraries are prepared. The libraries are then sequenced on a high-throughput sequencing platform (e.g., Illumina MiSeq).
- Bioinformatic Analysis: The raw sequencing reads are processed to remove low-quality reads and chimeras. The remaining sequences are clustered into operational taxonomic units (OTUs) based on sequence similarity. The taxonomic identity of each OTU is determined by comparing its sequence to a reference database (e.g., Greengenes or SILVA). Alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) are calculated to assess changes in the microbial community structure.

### **Signaling Pathways and Experimental Workflows**

The following diagrams illustrate the key signaling pathways involved in the action of **Berberine Ursodeoxycholate** and a typical experimental workflow for its investigation.





Click to download full resolution via product page

Caption: Signaling pathways of Berberine Ursodeoxycholate in glucose metabolism.





Click to download full resolution via product page

**Caption:** Experimental workflow for the development of **Berberine Ursodeoxycholate**.

#### Conclusion

**Berberine Ursodeoxycholate** (HTD1801) represents a promising, multi-faceted therapeutic agent for the management of type 2 diabetes and related metabolic disorders. Its unique formulation as an ionic salt of berberine and ursodeoxycholic acid allows for a synergistic approach to improving glucose metabolism. The mechanisms of action are rooted in the well-established effects of berberine on AMPK activation and mitochondrial function, coupled with the influence of ursodeoxycholic acid on bile acid signaling and gut microbiota modulation.

Clinical evidence from a phase 2 trial has demonstrated statistically significant and clinically meaningful reductions in HbA1c and fasting plasma glucose, supporting its efficacy in patients with T2D.[5][18] Preclinical data further underscore the potential of HTD1801, suggesting superior effects compared to its individual components.[3]

For researchers and drug development professionals, BBR-UDCA presents a compelling case for a novel therapeutic strategy that addresses multiple underlying pathophysiological aspects of metabolic disease. Further investigation into the precise synergistic mechanisms, particularly concerning the interplay with the gut microbiome and incretin secretion, will be crucial in fully elucidating its therapeutic potential and optimizing its clinical application. The ongoing phase 3 studies will be critical in confirming the long-term safety and efficacy of this novel compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Pharmacokinetics and pharmacodynamics of HTD1801 (berberine ursodeoxycholate, BUDCA) in patients with hyperlipidemia PMC [pmc.ncbi.nlm.nih.gov]
- 2. hightidetx.com [hightidetx.com]
- 3. Berberine on metabolic and cardiovascular risk factors: an analysis from preclinical evidences to clinical trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Berberine Ursodeoxycholate for the Treatment of Type 2 Diabetes: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Berberine Improves Glucose Metabolism through Induction of Glycolysis PMC [pmc.ncbi.nlm.nih.gov]
- 7. HTD1801 demonstrates promising potential for histologic improvements in metabolic dysfunction-associated steatohepatitis in both a preclinical and phase 2 study PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Berberine influences multiple diseases by modifying gut microbiota PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of Gut Microbiota and Metabolites by Berberine in Treating Mice With Disturbances in Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Berberine-microbiota interplay: orchestrating gut health through modulation of the gut microbiota and metabolic transformation into bioactive metabolites [frontiersin.org]
- 11. Berberine-induced glucagon-like peptide-1 and its mechanism for controlling type 2 diabetes mellitus: a comprehensive pathway review PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Berberine Slows the Progression of Prediabetes to Diabetes in Zucker Diabetic Fatty Rats by Enhancing Intestinal Secretion of Glucagon-Like Peptide-2 and Improving the Gut Microbiota [frontiersin.org]
- 13. Modulation of glucagon-like peptide-1 release by berberine: in vivo and in vitro studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Berberine Promotes Glucose Consumption Independently of AMP-Activated Protein Kinase Activation | PLOS One [journals.plos.org]
- 16. medscape.com [medscape.com]
- 17. Research Portal [researchworks.creighton.edu]



- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. Restoration of GLP-1 secretion by Berberine is associated with protection of colon enterocytes from mitochondrial overheating in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. firstwordpharma.com [firstwordpharma.com]
- To cite this document: BenchChem. [The Effects of Berberine Ursodeoxycholate on Glucose Metabolism: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831510#berberine-ursodeoxycholate-effects-on-glucose-metabolism]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com